N-methyl-1-(pyridin-2-yl)ethanesulfonamide
CAS No.:
Cat. No.: VC16549396
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O2S |
|---|---|
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | N-methyl-1-pyridin-2-ylethanesulfonamide |
| Standard InChI | InChI=1S/C8H12N2O2S/c1-7(13(11,12)9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3 |
| Standard InChI Key | FRLPYRMCLWZZDT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=N1)S(=O)(=O)NC |
Introduction
N-methyl-1-(pyridin-2-yl)ethanesulfonamide is a chemical compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, primarily as antibacterial agents, but they also have roles in other therapeutic areas due to their structural versatility. The specific compound , N-methyl-1-(pyridin-2-yl)ethanesulfonamide, incorporates a pyridine ring, which is a common motif in many biologically active molecules due to its ability to participate in various biochemical interactions.
Synthesis and Availability
N-methyl-1-(pyridin-2-yl)ethanesulfonamide can be synthesized through standard organic chemistry techniques, typically involving the reaction of a pyridine derivative with a sulfonamide precursor. The compound is available commercially, as indicated by its catalog number and stock status from suppliers like Achemtek .
Potential Applications
While specific applications of N-methyl-1-(pyridin-2-yl)ethanesulfonamide are not detailed in the available literature, sulfonamides in general have been explored for their antimicrobial, anticancer, and other pharmacological properties. The presence of a pyridine ring could enhance its interaction with biological targets, making it a candidate for further research in drug discovery.
Data Tables
Given the lack of specific data on N-methyl-1-(pyridin-2-yl)ethanesulfonamide, we can consider general properties of sulfonamides and their derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume